molecular formula C23H17F3N4O3S2 B2837850 SSTC3

SSTC3

Cat. No. B2837850
M. Wt: 518.5 g/mol
InChI Key: HSFAATUFWDDUGW-UHFFFAOYSA-N
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Patent
US08901306B2

Procedure details

4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (6) (100 mg, 0.28 mmol) was treated with 4-(pyridin-2-yl)thiazol-2-amine (41 mg, 0.23 mmol) using method C. The residue was purified using flash chromatography eluting with EtOAc. The resulting solid was triturated with diethyl ether to give 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide as a yellow solid. Yield: 42 mg (35%). 1H-NMR: 8.60 (d, J=4.0 Hz, 1H), 8.28 (d, J=8.5 Hz, 2H), 8.02 (d, J=7.5 Hz, 1H), 7.89 (dt, J=7.5, 7.5, 1.5 Hz, 1H), 7.84 (s, 1H), 7.75 (d, J=8.5 Hz, 2H), 7.68 (d, J=8.5 Hz, 2H), 7.41 (d, J=8.5 Hz, 2H), 7.33 (dd, J=7.0, 5.0 Hz, 1H), 3.25 (s, 1H).
Name
4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=1)[S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=1)(=[O:5])=[O:4].[N:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[C:31]1[N:32]=[C:33]([NH2:36])[S:34][CH:35]=1>>[CH3:1][N:2]([C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:23])([F:22])[F:24])=[CH:17][CH:16]=1)[S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH:36][C:33]2[S:34][CH:35]=[C:31]([C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][N:25]=3)[N:32]=2)=[O:11])=[CH:8][CH:7]=1)(=[O:4])=[O:5]

Inputs

Step One
Name
4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
Quantity
100 mg
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C(C(=O)O)C=C1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
41 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C=1N=C(SC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with EtOAc
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)C1=CC=C(C(=O)NC=2SC=C(N2)C2=NC=CC=C2)C=C1)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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